3-Methoxy-4-propoxybenzaldehyde
Description
3-Methoxy-4-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . It is primarily utilized in organic synthesis, such as in condensation reactions with Meldrum’s acid to generate complex heterocyclic frameworks . Its structural flexibility allows for modifications in alkoxy chain length, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
3-methoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWQIFGCZPFOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973290 | |
| Record name | 3-Methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57695-98-4 | |
| Record name | 3-Methoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-4-propoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-propoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 3-methoxy-4-propoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: 3-Methoxy-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Methoxy-4-propoxybenzoic acid.
Reduction: 3-Methoxy-4-propoxybenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-Methoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of 3-methoxy-4-propoxybenzaldehyde depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, allowing researchers to study enzyme kinetics and inhibition. In medicinal chemistry, its derivatives may interact with bacterial cell walls or enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Lipophilicity : Propoxy and ethoxy groups enhance hydrophobicity compared to hydroxy or methoxy groups, influencing solubility in organic solvents .
- Reactivity : Thioether-containing derivatives (e.g., 3-Methoxy-4-(methylthio)benzaldehyde) exhibit distinct reactivity in nucleophilic additions due to sulfur’s polarizability .
- Positional Isomerism : 2-Hydroxy-4-methoxybenzaldehyde demonstrates altered electronic properties compared to para-substituted analogs, affecting UV absorption and antioxidant activity .
Discrepancies and Limitations
- CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 352673-16-6 vs. Verification via authoritative databases (e.g., PubChem) is recommended.
- Data Gaps : Boiling points, melting points, and solubility parameters for 3-Methoxy-4-propoxybenzaldehyde are absent in provided evidence, limiting direct comparisons.
Biological Activity
3-Methoxy-4-propoxybenzaldehyde, a compound with the chemical formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a methoxy group and a propoxy group attached to a benzaldehyde backbone, influencing its solubility and reactivity. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that 3-methoxy-4-propoxybenzaldehyde exhibits antimicrobial activity , particularly against various bacterial strains. Studies have shown that it can inhibit the growth of certain pathogens by disrupting their metabolic processes. The compound's effectiveness varies with concentration and the type of microorganism.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 12 | 10 |
| C. albicans | 10 | 10 |
Anticancer Activity
In vitro studies have also suggested that this compound may possess anticancer properties . It has been evaluated for its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death.
The biological activity of 3-methoxy-4-propoxybenzaldehyde is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Applied Microbiology assessed the antimicrobial effects of various benzaldehyde derivatives, including 3-methoxy-4-propoxybenzaldehyde. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food products . -
Anticancer Research :
In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .
Safety Profile
While promising in terms of biological activity, safety assessments indicate that 3-methoxy-4-propoxybenzaldehyde can cause skin irritation and allergic reactions upon contact. Proper handling and formulation are necessary to mitigate these risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
